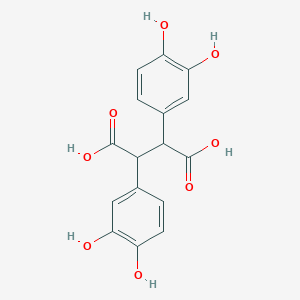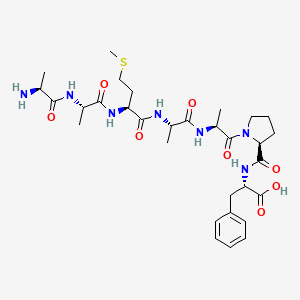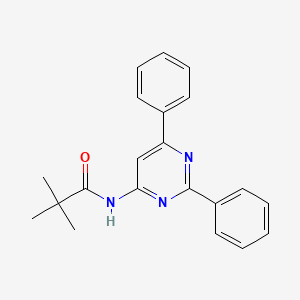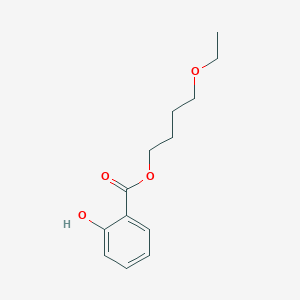![molecular formula C16H17N B12527369 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine CAS No. 666845-40-5](/img/structure/B12527369.png)
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain in their three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which produces aryl aziridine carboxylates with excellent cis-diastereoselectivity .
Industrial Production Methods: Industrial production methods for aziridines often involve the use of solid acid catalysts such as Montmorillonite K-10, which catalyzes the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines . These reactions proceed readily at room temperature and provide the products in high yields and exclusive selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products .
Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. For example, the reaction of N-tosylaziridine with 2-bromoaniline leads to the formation of ring-opening products under acidic conditions . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Nucleophilic ring-opening reactions typically yield amino alcohols or amino acids, while oxidation reactions can produce aziridine N-oxides .
Aplicaciones Científicas De Investigación
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
In biology and medicine, aziridines are of interest due to their potential as anticancer agents. The high reactivity of the aziridine ring allows it to interact with DNA, leading to the formation of cross-links that can inhibit cancer cell growth . Additionally, aziridines are used in the synthesis of various biologically active molecules, including antibiotics and antifungal agents .
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules such as DNA and proteins, leading to various biological effects . The aziridine ring can also be activated by electron-withdrawing groups, which enhance its reactivity towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine include other aziridines and azetidines. Azetidines are four-membered heterocyclic compounds containing one nitrogen atom and are also known for their ring strain and reactivity . Other similar compounds include aziridine derivatives with different substituents on the nitrogen or carbon atoms .
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a phenyl group and a chiral center. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound for various synthetic applications .
Propiedades
Número CAS |
666845-40-5 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-phenyl-1-[(1S)-1-phenylethyl]aziridine |
InChI |
InChI=1S/C16H17N/c1-13(14-8-4-2-5-9-14)17-12-16(17)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16?,17?/m0/s1 |
Clave InChI |
UKEOYMRKZNJBTJ-IGEOTXOUSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)






![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)



